molecular formula C44H64N2O23 B1261095 Hydrocodone bitartrate hydrate CAS No. 34195-34-1

Hydrocodone bitartrate hydrate

Katalognummer B1261095
CAS-Nummer: 34195-34-1
Molekulargewicht: 989 g/mol
InChI-Schlüssel: JMBRWJAVUIITGV-LNNMZZBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrocodone bitartrate is an opioid analgesic and occurs as fine, white crystals or as a crystalline . It is a semi-synthetic opioid synthesized from codeine .


Synthesis Analysis

Traditionally, hydrocodone has been synthesized in a two-step sequence from codeine: hydrogenation followed by an Oppenauer oxidation. The process can be cumbersome and low yielding. More recently hydrocodone has also been prepared from thebaine in a two-step sequence which includes a selective hydrogenation followed by hydrolysis of the resulting enol ether .


Molecular Structure Analysis

The molecular formula of Hydrocodone bitartrate is C22H27NO9 . The IUPAC name is (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one; (2R,3R)-2,3-dihydroxybutanedioic acid .


Chemical Reactions Analysis

Hydrocodone bitartrate is a semi-synthetic opioid medication that is classified as a Schedule II drug. This medication is approved by the U.S. Food and Drug Administration (FDA) for pain management . Hydrocodone is primarily used to treat severe chronic pain that requires opioid analgesia and is not effectively treated by non-opioid alternatives .


Physical And Chemical Properties Analysis

Hydrocodone Bitartrate is the bitartrate salt form of hydrocodone, a semi-synthetic hydrogenated codeine derivative and opioid agonist with analgesic and antitussive effects . Its chemical formula is C18H21NO3•C4H6O6•2½H2O, and the molecular weight is 494.50 .

Wissenschaftliche Forschungsanwendungen

Pain Management

Hydrocodone bitartrate hydrate is widely used in the management of pain that is severe enough to require daily, around-the-clock, long-term opioid treatment and for which alternative treatment options are inadequate . It provides consistent plasma hydrocodone concentrations and sustained analgesia over the 24-hour dosing interval .

Chronic Low Back Pain Treatment

A clinical trial was conducted to evaluate the analgesic efficacy and safety of Hydrocodone Bitartrate tablets in subjects with moderate to severe chronic low back pain . The study found that Hydrocodone Bitartrate could effectively reduce pain intensity .

Abuse Deterrence

Hydrocodone Bitartrate ER (Hysingla® ER) was the first single-entity hydrocodone formulation recognized by the US FDA as having abuse-deterrent properties . Its physicochemical properties render Hydrocodone ER harder to manipulate physically, which is expected to deter intranasal, intravenous, and oral abuse .

Relief of Cough/Cold Symptoms and Upper Respiratory Allergies

Hydrocodone bitartrate, along with pseudoephedrine hydrochloride, has been indicated for the relief of cough/cold symptoms and upper respiratory allergies .

Bioequivalence Studies

Hydrocodone bitartrate is used in bioequivalence studies. The FDA relies on previous determinations of efficacy and safety of hydrocodone bitartrate for the proposed indications .

Pharmaceutical Assays

Hydrocodone bitartrate is used in pharmaceutical assays. An accurately weighed quantity of previously dried Hydrocodone Bitartrate is transferred to a volumetric flask, dissolved in water, and diluted with methanol .

Wirkmechanismus

Target of Action

Hydrocodone bitartrate hydrate primarily targets the mu opioid receptor (MOR) and to a lesser extent, the delta opioid receptors (DOR) . These receptors are found in the central nervous system and are responsible for the analgesic effects of opioids .

Mode of Action

Hydrocodone bitartrate hydrate acts as a full agonist, binding to and activating the opioid receptors at sites in the peri-aquaductal and peri-ventricular gray matter, the ventro-medial medulla, and the spinal cord . This interaction results in changes in the perception of pain, producing analgesia .

Biochemical Pathways

The primary biochemical pathway affected by hydrocodone bitartrate hydrate is the opioid receptor pathway. Activation of the opioid receptors leads to inhibition of adenylate cyclase, decreased release of neurotransmitters like substance P, and increased potassium conductance. This results in hyperpolarization of the cell membrane and inhibition of pain signal transmission .

Pharmacokinetics

Hydrocodone bitartrate hydrate exhibits a complex pattern of metabolism, including O-demethylation, N-demethylation, and 6-keto reduction to the corresponding 6-α- and 6-β-hydroxy metabolites . After oral administration, a peak hydrocodone plasma level is achieved at 1.7 hours .

Result of Action

The molecular and cellular effects of hydrocodone bitartrate hydrate’s action include analgesia, drowsiness, changes in mood, and mental clouding . Its more potent metabolite, hydromorphone, contributes to the total analgesic effect of hydrocodone .

Action Environment

The action, efficacy, and stability of hydrocodone bitartrate hydrate can be influenced by various environmental factors. For instance, the concomitant use of hydrocodone bitartrate hydrate with all Cytochrome P450 3A4 inhibitors may result in an increase in hydrocodone plasma concentrations, which could increase or prolong adverse reactions and may cause potentially fatal respiratory depression .

Safety and Hazards

Hydrocodone bitartrate and acetaminophen tablets expose patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur with use of Hydrocodone Bitartrate and Acetaminophen Tablets, especially during initiation or following a dose increase .

Zukünftige Richtungen

Hydrocodone is primarily used to treat severe chronic pain that requires opioid analgesia and is not effectively treated by non-opioid alternatives . Prescribers should not use hydrocodone as an “as-needed (PRN)” opioid analgesic .

Eigenschaften

IUPAC Name

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H21NO3.2C4H6O6.5H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*3,6,11-12,17H,4-5,7-9H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10);5*1H2/t2*11-,12+,17-,18-;2*1-,2-;;;;;/m0011...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBRWJAVUIITGV-LNNMZZBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H64N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-29-1 (Parent)
Record name Hydrocodone bitartrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034195341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

989.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrocodeinone bitartrate hydrate

CAS RN

34195-34-1
Record name Hydrocodone bitartrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034195341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;pentahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROCODONE BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO70W886KK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrocodone bitartrate hydrate
Reactant of Route 2
Hydrocodone bitartrate hydrate
Reactant of Route 3
Hydrocodone bitartrate hydrate
Reactant of Route 4
Hydrocodone bitartrate hydrate
Reactant of Route 5
Hydrocodone bitartrate hydrate
Reactant of Route 6
Hydrocodone bitartrate hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.